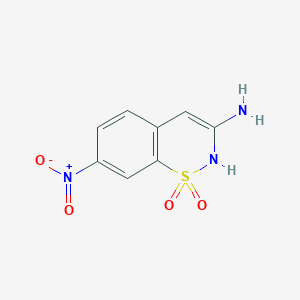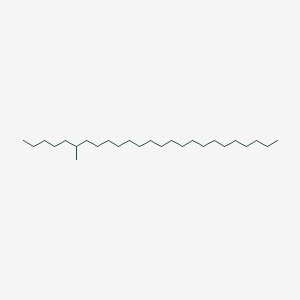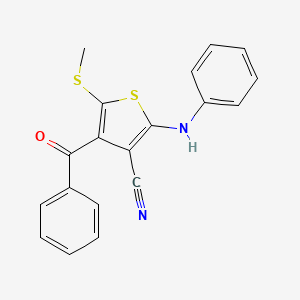
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde is a compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a hydroxyl group at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 3-position of the carbazole ring system .
Preparation Methods
The synthesis of 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde can be achieved through various synthetic routes. One efficient method involves the Au-catalyzed cyclization reaction using readily available starting materials such as 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene . This reaction proceeds under mild conditions and provides the desired product in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid, while reduction can yield the corresponding alcohol . Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives .
Scientific Research Applications
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines . Additionally, it is used in the study of molecular recognition and synthesis, contributing to the development of new therapeutic agents . In industry, it may be used in the production of dyes and pigments due to its aromatic structure .
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells . This process involves the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis . The compound may also interact with other cellular targets, leading to the inhibition of cell proliferation and the induction of cell death .
Comparison with Similar Compounds
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde can be compared with other similar compounds, such as 9H-Carbazole-3-carbaldehyde and 2,6-dimethoxy-9H-carbazole-3-carbaldehyde . While these compounds share a similar carbazole core structure, they differ in the position and type of substituents on the ring system. For example, 9H-Carbazole-3-carbaldehyde lacks the hydroxyl and methoxy groups present in this compound, which may result in different chemical reactivity and biological activity . Similarly, 2,6-dimethoxy-9H-carbazole-3-carbaldehyde has methoxy groups at the 2- and 6-positions, which can influence its chemical properties and applications .
Properties
CAS No. |
119736-83-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-10-11-4-8(7-16)14(17)6-13(11)15-12(10)5-9/h2-7,15,17H,1H3 |
InChI Key |
JLWFCPLXNANORV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)



![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)




